An In-depth Technical Guide to (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic Acid
An In-depth Technical Guide to (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, a non-proteinogenic α-amino acid, is a molecule of significant interest in the pharmaceutical industry. More commonly known by its synonyms, D-(-)-2,5-Dihydrophenylglycine (D-DHPG), this chiral building block plays a crucial role as a key side chain in the semi-synthetic production of important cephalosporin antibiotics. Its structural features, comprising a reactive diene system and a chiral amino acid moiety, make it a valuable synthon for the development of complex bioactive molecules.
This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, offering insights for its effective utilization in research and drug development. Furthermore, its role as a known impurity in the antibiotic cefradine, designated as Cefradine EP Impurity B, underscores the importance of robust analytical methods for its detection and quantification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is fundamental for its handling, formulation, and application in synthetic and analytical workflows.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| CAS Number | 26774-88-9 | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 288-290°C (sublimation) | [3] |
| Optical Rotation | -160° (c=1 in 1N HCl) | [3] |
| Solubility | Soluble in methanol | [2] |
Synonyms: D-(-)-2,5-Dihydrophenylglycine, (R)-alpha-Amino-1,4-cyclohexadiene-1-acetic acid, Cefradine EP Impurity B[1][4].
Synthesis
The enantioselective synthesis of (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is critical for its application in the production of stereochemically pure pharmaceuticals. One established method involves the asymmetric Strecker synthesis, a powerful tool for the creation of chiral α-amino acids.
Conceptual Workflow for Asymmetric Strecker Synthesis
Caption: Asymmetric Strecker Synthesis Workflow.
Detailed Experimental Protocol: Asymmetric Strecker Synthesis
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexa-1,4-diene-1-carbaldehyde in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol, maintaining the temperature at 0°C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Remove the solvent under reduced pressure to yield the crude imine, which is typically used in the next step without further purification.
-
-
Asymmetric Cyanation:
-
In a separate flask, prepare the chiral catalyst (e.g., a Jacobsen-type salen-Ti(IV) complex) in an anhydrous solvent.
-
Add the crude imine to the catalyst solution.
-
Cool the mixture to the recommended temperature for the specific catalyst (e.g., -40°C to -78°C).
-
Slowly add a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the reaction mixture.
-
Stir the reaction at the low temperature for the time specified in the literature for the chosen catalyst system, monitoring by TLC or HPLC for the formation of the (R)-aminonitrile.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
-
Hydrolysis and Isolation:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude (R)-aminonitrile, add a strong acid (e.g., 6M hydrochloric acid).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and then to 0°C to induce crystallization of the product as its hydrochloride salt.
-
Filter the solid, wash with a cold solvent (e.g., acetone or diethyl ether), and dry under vacuum.
-
The free amino acid can be obtained by adjusting the pH of an aqueous solution of the hydrochloride salt to its isoelectric point.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
~3400-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the amine.
-
~3030-3010 cm⁻¹: C-H stretch of the vinyl groups in the cyclohexadiene ring.
-
~1710-1680 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1650-1600 cm⁻¹: C=C stretch of the cyclohexadiene ring.
-
~1640-1550 cm⁻¹: N-H bend of the amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: Expected signals would include resonances for the vinylic protons of the cyclohexadiene ring (typically in the 5.5-6.5 ppm region), the allylic protons, the α-proton of the amino acid (around 4.0-4.5 ppm), and exchangeable protons from the amine and carboxylic acid groups.
-
¹³C NMR: Expected signals would include resonances for the carboxylic acid carbonyl carbon (around 170-180 ppm), the vinylic carbons of the cyclohexadiene ring (in the 120-140 ppm region), the α-carbon of the amino acid (around 50-60 ppm), and the sp³ hybridized carbons of the ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, the expected molecular ion peak [M+H]⁺ would be at m/z 154.08.
Applications in Drug Development
The primary application of (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid in drug development is as a crucial side chain for the semi-synthetic antibiotic, cefradine[5][6][7][8]. Cefradine is a first-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Role in Cefradine Synthesis
Caption: Enzymatic Synthesis of Cefradine.
In the enzymatic synthesis of cefradine, an activated form of D-DHPG (such as its methyl ester) is coupled with the 7-aminodesacetoxycephalosporanic acid (7-ADCA) nucleus[7][8]. This reaction is catalyzed by an immobilized penicillin acylase enzyme, offering a more environmentally friendly and efficient alternative to purely chemical synthesis routes[5][6]. The high stereospecificity of the enzyme necessitates the use of the pure (R)-enantiomer of dihydrophenylglycine to produce the biologically active form of cefradine.
Analytical Methodologies
As (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is also known as Cefradine EP Impurity B, its detection and quantification in cefradine drug substances and products are crucial for quality control[1][2]. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
HPLC Method for Impurity Profiling of Cefradine
The following is a representative HPLC method based on European Pharmacopoeia (EP) guidelines for the analysis of cefradine and its impurities, including Impurity B.
-
Column: Hypersil Gold C18 (4.6 x 150 mm, 5 µm) or equivalent[9].
-
Mobile Phase A: 2.72 g/L solution of potassium dihydrogen phosphate, adjusted to pH 3 with phosphoric acid[9].
-
Mobile Phase B: Methanol[9].
-
Gradient Elution:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 99.5 0.5 2.5 97 3 11 75 25 13 60 40 16 60 40 19 20 80 19.1 99.5 0.5 | 25 | 99.5 | 0.5 |
-
Flow Rate: 1.0 mL/min[9].
-
Column Temperature: 30°C[9].
-
Detection: UV at 220 nm[9].
-
Injection Volume: 25 µL[9].
System Suitability:
-
Resolution: The resolution between cefalexin and cefradine should be a minimum of 4.0[9].
-
Relative Retention Time (RRT) of Impurity B: Approximately 0.32 relative to the retention time of cefradine[9].
Sample Preparation:
-
Reference Solution (Impurity B): Dissolve 3.0 mg of (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid (Impurity B) in Mobile Phase A and dilute to 50 mL[9].
-
Test Solution (Cefradine): Dissolve 0.3 g of Cefradine in Mobile Phase A and dilute to 50 mL[9].
This method allows for the effective separation and quantification of (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid from cefradine and other related impurities, ensuring the quality and safety of the final pharmaceutical product.
Conclusion
(R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is a non-proteinogenic amino acid of considerable importance to the pharmaceutical industry. Its primary role as a chiral side chain in the synthesis of the antibiotic cefradine highlights the value of enantioselective synthesis in producing effective and safe medicines. The detailed understanding of its physicochemical properties, coupled with robust analytical methods for its characterization and quantification as a potential impurity, is essential for its successful application in drug development and manufacturing. This guide provides a foundational resource for researchers and scientists working with this versatile molecule.
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